spectroscopic data of 2,5-Furandicarbonyl dichloride (NMR, IR, Mass)
spectroscopic data of 2,5-Furandicarbonyl dichloride (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Furandicarbonyl Dichloride
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of 2,5-Furandicarbonyl Dichloride in Polymer Chemistry
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical poised to replace petroleum-derived terephthalic acid in the production of polyesters and other polymers.[1][2][3][4] Its derivative, 2,5-Furandicarbonyl dichloride, is a highly reactive monomer that allows for the synthesis of high-performance furan-based polymers under milder conditions than those required for FDCA.[4][5][6] The conversion of FDCA to the dichloride is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.[2]
Accurate and comprehensive characterization of 2,5-Furandicarbonyl dichloride is paramount to ensure monomer purity and to understand its polymerization behavior. This guide provides a detailed overview of the expected spectroscopic data for this key monomer, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct, publicly available spectra for 2,5-Furandicarbonyl dichloride are not abundant, this guide will leverage established spectroscopic principles and data from the parent acid (FDCA) and its esters to provide a robust and predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a seemingly simple molecule like 2,5-Furandicarbonyl dichloride, NMR provides unambiguous confirmation of its structure and purity.
¹H NMR Spectroscopy
The symmetry of the 2,5-disubstituted furan ring leads to a simple and highly characteristic ¹H NMR spectrum. The two protons on the furan ring are chemically and magnetically equivalent, resulting in a single signal.
Expected ¹H NMR Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Singlet | 2H | H3, H4 |
The electron-withdrawing nature of the acyl chloride groups is expected to deshield the furan protons, causing them to resonate at a lower field (higher ppm) compared to FDCA or its esters. For instance, the furan protons in dimethyl 2,5-furandicarboxylate appear around 7.2-7.3 ppm. The increased electronegativity of chlorine in the -COCl group will likely shift this signal further downfield.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Furandicarbonyl dichloride in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Due to the reactivity of acyl chlorides with moisture, it is crucial to use a dry solvent and handle the sample in an inert atmosphere (e.g., a glove box).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only three distinct carbon signals are expected.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C1, C5 (Carbonyl) |
| ~148 - 152 | C2, C4 (Furan Ring) |
| ~120 - 125 | C3 (Furan Ring) |
The carbonyl carbon signal in acyl chlorides typically appears at a lower field than in the corresponding carboxylic acids or esters. The furan ring carbons are also expected to be influenced by the electron-withdrawing effect of the acyl chloride groups.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. A standard proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals.
Visualizing Spectroscopic Assignments
The following diagram illustrates the structure of 2,5-Furandicarbonyl dichloride with labeled atoms for NMR correlation.
Caption: Structure of 2,5-Furandicarbonyl dichloride with atom labeling.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The conversion of a carboxylic acid to an acyl chloride results in a very distinct shift in the carbonyl (C=O) stretching frequency.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1810 | Strong | C=O stretch of acyl chloride (symmetric) |
| ~1740 - 1770 | Strong | C=O stretch of acyl chloride (asymmetric) |
| ~1580, ~1470 | Medium | Furan ring C=C stretching |
| ~800 - 900 | Strong | C-Cl stretching |
The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl group of the acyl chloride, which appears at a significantly higher wavenumber than the C=O stretch in FDCA (~1700 cm⁻¹). The presence of two acyl chloride groups may lead to symmetric and asymmetric stretching modes, resulting in two distinct C=O peaks.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Given the moisture sensitivity, sample preparation under an inert atmosphere is recommended.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| ~192, 194, 196 | Molecular ion peak [M]⁺ with characteristic isotopic pattern for two chlorine atoms |
| ~157, 159 | [M-Cl]⁺ |
| ~129 | [M-COCl]⁺ |
The molecular ion peak will be a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, the expected ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1. The fragmentation pattern will likely involve the loss of a chlorine radical or a COCl group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct insertion probe for solid samples or dissolved in a volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely induce fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by the known data of the closely related 2,5-Furandicarboxylic acid and its derivatives. This comprehensive analysis provides researchers, scientists, and drug development professionals with a robust framework for the characterization of 2,5-Furandicarbonyl dichloride, a crucial monomer for the advancement of sustainable polymer chemistry. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for ensuring monomer purity and for the successful synthesis of novel furan-based materials.
References
-
American Chemical Society (ACS). (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. [Link]
-
Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. [Link]
-
Wiley Online Library. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
PubChem. (n.d.). 2,5-Furandicarboxylic acid. [Link]
-
ResearchGate. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. [Link]
-
Royal Society of Chemistry (RSC). (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]
-
ChemWhat. (n.d.). 2,5-Furandicarboxylic acid CAS#: 3238-40-2. [Link]
-
American Chemical Society (ACS). (2020). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering. [Link]
-
SpectraBase. (n.d.). 2,5-Furandicarboxylic acid. [Link]
-
PubChem. (n.d.). 2,5-Furandicarbonyl Dichloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [cicecoteste.web.ua.pt]
- 6. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
